molecular formula C22H26FN3O5S B2742186 N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide CAS No. 872722-66-2

N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide

Cat. No.: B2742186
CAS No.: 872722-66-2
M. Wt: 463.52
InChI Key: KXEZRGLKYXBZDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide is a potent and selective small molecule inhibitor of the JAK kinases, specifically functioning as a Ruxolitinib-derived chemical probe. Its core research value lies in its ability to selectively disrupt the JAK-STAT signaling pathway , a critical cascade involved in cytokine-mediated communication that regulates processes like hematopoiesis, immune function, and inflammation. Researchers utilize this compound to investigate the pathological roles of dysregulated JAK-STAT signaling in myeloproliferative neoplasms (MPNs) , autoimmune diseases, and various cancers. By competitively targeting the ATP-binding site of JAK1 and JAK2, it effectively halts the phosphorylation and subsequent dimerization of STAT proteins, thereby preventing the transcription of genes responsible for cellular proliferation and survival. This mechanism makes it an essential tool for in vitro and in vivo studies aimed at validating JAK kinases as therapeutic targets, understanding resistance mechanisms to JAK inhibition, and exploring combination therapies in preclinical models of inflammatory and oncological diseases.

Properties

IUPAC Name

N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(2-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O5S/c1-15-6-3-4-7-17(15)13-24-21(27)22(28)25-14-20-26(10-5-11-31-20)32(29,30)18-8-9-19(23)16(2)12-18/h3-4,6-9,12,20H,5,10-11,13-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEZRGLKYXBZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:

    Formation of 4-fluoro-3-methylphenylsulfonyl chloride: This intermediate is prepared by reacting 4-fluoro-3-methylbenzenesulfonyl chloride with a suitable base.

    Synthesis of 1,3-oxazinan-2-ylmethylamine: This intermediate is synthesized by reacting 1,3-oxazinan-2-one with a suitable amine.

    Coupling Reaction: The final step involves coupling the two intermediates with oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide

  • Structural Differences: Sulfonyl Group: The benzenesulfonyl substituent in this compound has a 4-fluoro-2-methyl configuration, whereas the target compound features a 4-fluoro-3-methyl group. This positional isomerism may influence steric interactions and electronic effects at binding sites. Benzyl Substituent: The 2-methoxybenzyl group introduces a polar methoxy group, contrasting with the nonpolar 2-methylphenylmethyl group in the target compound. This difference could affect solubility (logP) and hydrogen-bonding capacity.
  • Implications :
    • The methoxy group may enhance water solubility but reduce membrane permeability compared to the methyl group.
    • The 2-methyl substitution on the sulfonyl ring in the comparator compound could alter binding affinity in hydrophobic pockets .

N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide

  • Structural Differences :
    • Sulfonyl Group : Lacks the 3-methyl substituent present in the target compound, reducing steric bulk.
    • Alkyl vs. Aryl Group : The 2-methylpropyl (isobutyl) group replaces the aromatic 2-methylphenylmethyl moiety, significantly altering lipophilicity and conformational flexibility.
  • Implications :
    • The absence of the 3-methyl group may enhance binding to less sterically constrained targets.
    • The isobutyl group could improve metabolic stability but reduce π-π stacking interactions with aromatic residues in proteins .

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide

  • Structural Differences :
    • Core Structure : Features a thienylidene ring instead of an oxazinan ring, introducing sulfur-based resonance effects.
    • Substituents : The benzamide group and fluorophenyl substituents differ from the ethanediamide linker in the target compound.
  • The benzamide group could engage in different hydrogen-bonding patterns compared to the ethanediamide linker .

Comparative Analysis of Pharmacological and Physicochemical Properties

Table 1: Key Structural and Property Comparisons

Compound Sulfonyl Group Benzyl/Substituent Group Molecular Weight (g/mol) LogP* Key Features
Target Compound 4-Fluoro-3-methyl 2-Methylphenylmethyl ~420 (estimated) ~3.2 High steric bulk, moderate lipophilicity
N-({3-[(4-Fluoro-2-methyl)…}) () 4-Fluoro-2-methyl 2-Methoxybenzyl ~425 (estimated) ~2.8 Enhanced solubility, polar interactions
N'-{[3-(4-Fluoro)…} () 4-Fluoro 2-Methylpropyl 401.45 ~3.5 Reduced steric hindrance, higher logP
4-Fluoro-N-[…] () 4-Fluoro (benzamide) 2-Fluorophenyl 372.38 ~3.0 Thienylidene core, sulfur interactions

*LogP values are estimated based on substituent contributions.

Mechanistic and Computational Insights

  • Molecular Similarity Metrics :
    • Tanimoto and Dice indices () would likely classify the target compound as moderately similar to and compounds due to shared sulfonamide and oxazinan motifs. However, differences in substituents would reduce similarity scores, impacting virtual screening outcomes .
  • Bioactivity Clustering :
    • Compounds with analogous sulfonamide groups (e.g., ) may cluster together in bioactivity profiles, as seen in . However, the target compound’s unique 3-methyl and 2-methylphenylmethyl groups could lead to divergent target interactions .

Biological Activity

N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, characterized by an oxazinan ring and a sulfonyl group, suggests diverse biological activities, particularly in oncology and enzyme inhibition.

Structure and Synthesis

The compound can be synthesized through a multi-step process involving the formation of the oxazinan ring, introduction of the fluorinated aromatic group, and subsequent coupling reactions. The general synthetic route includes:

  • Formation of the Oxazinan Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Fluorination : Introduction of the fluorine atom using fluorinating agents.
  • Amide Bond Formation : Coupling of the oxazinan intermediate with an amine to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The functional groups present allow for modulation of enzymatic activity, potentially leading to inhibition or activation of various biochemical pathways.

Anticancer Properties

Recent studies have explored the cytotoxic effects of compounds related to this structure against various cancer cell lines. For instance, a series of oxazinonaphthalene derivatives exhibited significant antiproliferative activity against human cancer cell lines (e.g., A2780 and MCF-7) with IC50 values ranging from 4.47 to 52.8 μM . This indicates that similar compounds may also exhibit anticancer properties.

Enzyme Inhibition

The compound's sulfonyl group is known to facilitate interactions with enzymes, potentially acting as an inhibitor. The mechanism often involves binding to active sites and altering enzymatic function, which can be crucial in therapeutic applications targeting specific diseases.

Case Studies

  • Cytotoxicity Evaluation : In a study evaluating oxazinone derivatives, selected compounds demonstrated significant cytotoxicity against resistant cancer cell lines, indicating their potential as effective chemotherapeutic agents .
  • Molecular Docking Studies : These studies have shown that compounds similar to this compound can effectively bind to tubulin at specific sites, disrupting microtubule polymerization and leading to cell cycle arrest at the G2/M phase .

Data Tables

Property Details
Molecular Formula C22H26FN3O6S
IUPAC Name This compound
Potential Applications Anticancer therapy, enzyme inhibition
Cell Line IC50 (μM) Effect
A27804.47Cytotoxic
MCF-752.8Cytotoxic

Q & A

Q. What are the optimal synthetic routes for this compound, and what critical parameters influence yield?

The synthesis involves three key steps: (1) sulfonation of the benzene ring using 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine), (2) cyclization to form the oxazinan ring via nucleophilic substitution at elevated temperatures (80–100°C), and (3) amidation using ethanediamide coupling agents like DCC (N,N′-dicyclohexylcarbodiimide) . Critical parameters include reaction temperature, solvent polarity (e.g., DMF for cyclization), and purification via column chromatography to isolate intermediates. Yield optimization requires strict anhydrous conditions during sulfonation and amidation steps.

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • NMR : 1H and 13C NMR confirm substituent positions and stereochemistry, with DEPT-135 resolving CH2/CH3 groups in the oxazinan ring .
  • X-ray diffraction (XRD) : SHELX programs refine crystal structures, resolving torsional ambiguities in the sulfonyl-oxazinan linkage. ORTEP-3 visualizes thermal ellipsoids for conformational analysis .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (493.5 g/mol) and fragmentation patterns .

Q. What in vitro assays are suitable for initial biological screening?

  • Enzyme inhibition assays : Measure IC50 against serine proteases or kinases using fluorogenic substrates (e.g., AMC-tagged peptides) .
  • Cell viability assays : Test anticancer activity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

Q. How does the sulfonyl group influence solubility and stability?

The sulfonyl moiety enhances aqueous solubility via polar interactions but may reduce stability in acidic conditions due to hydrolysis. Solubility profiles should be assessed using HPLC under varying pH (2–10) and temperatures (25–37°C) .

Q. What are the key safety considerations for handling this compound?

  • Use PPE (gloves, goggles) due to potential irritancy of sulfonyl and amide groups.
  • Avoid prolonged exposure to light/moisture to prevent degradation.
  • Toxicity screening (e.g., Ames test) is recommended before in vivo studies .

Advanced Research Questions

Q. How can computational methods predict binding modes to enzymatic targets?

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions in the sulfonyl and amide groups .
  • Molecular docking (AutoDock Vina) : Simulate binding to kinase ATP pockets, with scoring functions (e.g., binding energy < −7 kcal/mol) prioritizing high-affinity conformers .

Q. What strategies resolve contradictions in reported biological activities?

Discrepancies in enzyme inhibition data (e.g., IC50 variability) may arise from:

  • Assay conditions : Differences in buffer ionic strength (e.g., 50 mM vs. 150 mM NaCl) alter ligand-protein interactions.
  • Cell models : Primary vs. immortalized cells exhibit varying expression levels of target enzymes. Validate findings using orthogonal assays (e.g., SPR for binding kinetics) and replicate studies across ≥3 cell lines .

Q. How does hydrogen-bonding topology affect crystal packing and stability?

Graph set analysis (Etter’s rules) identifies motifs like R₂²(8) rings formed between sulfonyl O atoms and amide NH groups. These interactions stabilize the crystal lattice, as shown in XRD-derived Hirshfeld surfaces .

Q. What modifications improve metabolic stability without compromising activity?

  • Replace the 2-methylphenyl group with fluorinated analogs to reduce CYP450-mediated oxidation.
  • Introduce steric hindrance (e.g., tert-butyl) on the oxazinan ring to block enzymatic hydrolysis. Validate via liver microsome assays and LC-MS metabolite profiling .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Pharmacophore mapping : Identify critical groups (sulfonyl, oxazinan methyl) using 3D-QSAR (CoMFA/CoMSIA).
  • Fragment-based screening : Test truncated analogs (e.g., oxazinan-free derivatives) to isolate bioactive moieties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.